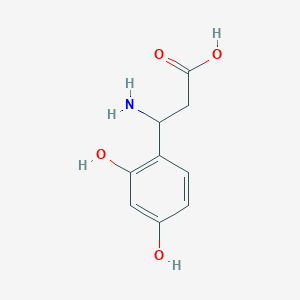

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

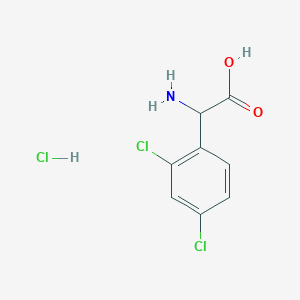

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, is a chemical compound with the molecular formula C9H11NO4 . It is a potent and competitive tyrosinase inhibitor, inhibiting L-Tyrosine and DL-DOPA .

Molecular Structure Analysis

The molecular weight of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is 197.19 Da . The InChI code is 1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 448.6±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 74.5±3.0 kJ/mol and a flash point of 225.1±28.7 °C . The index of refraction is 1.653, and the molar refractivity is 49.3±0.3 cm3 .Applications De Recherche Scientifique

Parkinson’s Disease Treatment

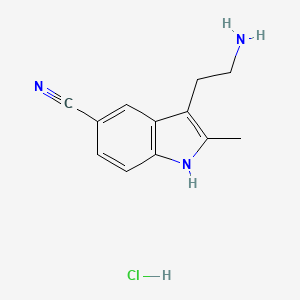

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid, also known as L-DOPA, has been extensively studied for its potential therapeutic applications in the treatment of Parkinson’s disease. This is a degenerative neurological disorder characterized by the loss of dopamine-producing neurons in the brain. L-DOPA is a natural constituent of animal and plant tissue derived from post-translational modification of the amino acid tyrosine .

Neurotransmitter Synthesis

L-DOPA is modified during metabolism to catecholamine neurotransmitters, noradrenaline and adrenaline . These neurotransmitters are characterized by different biological activities and play crucial roles in the functioning of the nervous system .

Interaction with G Protein-Coupled Receptors

L-DOPA analogues of the alpha-factor interact with models of the G protein-coupled receptor . This interaction can have significant implications in the study of signal transduction and cellular communication .

Oxidation of Low-Density Lipoproteins

L-DOPA analogues have been found to inhibit the oxidation of low-density lipoproteins . This property could be potentially useful in the prevention and treatment of atherosclerosis and other cardiovascular diseases .

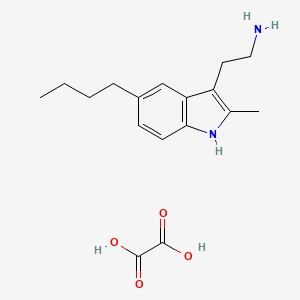

Improving L-DOPA Absorption

L-DOPA analogues are used for improving L-DOPA absorption in long-term treatment of Parkinson’s disease . This can enhance the effectiveness of the treatment and improve the quality of life for patients .

Cosmetic Applications

L-DOPA is also used as a skin moisturizer in cosmetic compositions . It can help to improve skin hydration and elasticity, contributing to healthier and younger-looking skin .

Preparation of Adhesives and Coatings Materials

L-DOPA residues in proteins provide reactive tools for the preparation of adhesives and coatings materials . This can have wide-ranging applications in various industries, including construction, automotive, and electronics .

Synthesis of L-DOPA Derivatives and Dopa-Peptidomimetics

L-DOPA and its derivatives have important biological and pharmacological activities . The synthesis of L-DOPA derivatives and dopa-peptidomimetics has been a focus of recent advances in medicinal chemistry .

Mécanisme D'action

Target of Action

The primary target of 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid is the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is involved in pigmentation and photoprotection in animals and plants .

Mode of Action

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid acts as a competitive inhibitor of tyrosinase . It competes with the substrate of the enzyme, L-Tyrosine and DL-DOPA, for the active site of the enzyme . This competition results in the reduction of the enzyme’s activity, thereby affecting the melanin biosynthesis pathway .

Biochemical Pathways

The compound affects the melanin biosynthesis pathway by inhibiting tyrosinase . This inhibition disrupts the conversion of tyrosine into melanin, affecting pigmentation and photoprotection processes .

Pharmacokinetics

Similar compounds like l-dopa, a precursor of dopamine, can be taken orally and cross the blood-brain barrier . It is rapidly taken up by dopaminergic neurons and converted to dopamine

Result of Action

The inhibition of tyrosinase by 3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid leads to a decrease in melanin production . This can result in changes in pigmentation.

Propriétés

IUPAC Name |

3-amino-3-(2,4-dihydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLASMFLPYYVGRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586444 |

Source

|

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2,4-dihydroxyphenyl)propanoic Acid | |

CAS RN |

682804-10-0 |

Source

|

| Record name | 3-Amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)